Diethyl methylmalonate

Catalog No.
S702371
CAS No.
609-08-5
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
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Diethyl methylmalonate

CAS Number

609-08-5

Product Name

Diethyl methylmalonate

IUPAC Name

diethyl 2-methylpropanedioate

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3

InChI Key

UPQZOUHVTJNGFK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C(=O)OCC

Synonyms

2-Methylpropanedioic Acid 1,3-Diethyl Ester; Methylmalonic Acid Diethyl Ester; Diethyl 2-Methylmalonate; Diethyl Methylpropanedioate; Diethyl α-Methylmalonate; NSC 8700

Canonical SMILES

CCOC(=O)C(C)C(=O)OCC

Diethyl methylmalonate, also known as methylmalonic acid diethyl ester, is a colorless to pale yellow liquid with the chemical formula C₈H₁₄O₄ []. It has a molar mass of 174.19 g/mol []. This compound finds significant application as a precursor in the synthesis of various organic molecules, particularly branched-chain carboxylic acids.


Molecular Structure Analysis

Diethyl methylmalonate possesses a central carbon chain with three ester groups. Two ethoxy (C₂H₅O) groups are attached to the terminal carbons, forming ethyl esters. The central carbon bears a methyl (CH₃) group and is linked to two carbonyl (C=O) groups, forming the malonate functionality (CH₂(COOR)₂). This structure provides two reactive ester groups for further chemical transformations [].


Chemical Reactions Analysis

Diethyl methylmalonate is involved in several key reactions in organic synthesis:

  • Decarboxylative Aldol Condensation: This reaction is the cornerstone of its utility. Diethyl methylmalonate condenses with an aldehyde or ketone in the presence of a base, followed by decarboxylation, leading to the formation of a β-hydroxy carboxylic acid with a new carbon-carbon bond and a branch at the β-carbon. This reaction is exemplified by the condensation with acetaldehyde:

CH₃CH(COOC₂H₅)₂ + CH₃CHO -> CH₃CH(OH)CH(CH₃)COOC₂H₅ + CO₂

  • Malonate Synthesis

    This reaction involves the alkylation of diethyl methylmalonate with an alkyl halide, followed by hydrolysis and decarboxylation. This sequence allows for the introduction of a new alkyl chain at the α-carbon of the malonate, ultimately leading to a substituted acetic acid derivative.

  • Other Reactions

    Diethyl methylmalonate can also participate in various other reactions like Michael additions and Mannich reactions, further expanding its synthetic potential.


Physical And Chemical Properties Analysis

  • Melting Point: -49 °C []
  • Boiling Point: 202-204 °C []
  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform. Insoluble in water [].
  • Stability: Relatively stable under cool and dry conditions. Can hydrolyze slowly in water to form methylmalonic acid [].

XLogP3

1.4

Boiling Point

201.0 °C

UNII

7KD9S8CQN2

Other CAS

609-08-5

Wikipedia

Diethyl methylmalonate

General Manufacturing Information

Propanedioic acid, 2-methyl-, 1,3-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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